molecular formula C21H27N5O2 B12893477 6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione CAS No. 144511-04-6

6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione

Cat. No.: B12893477
CAS No.: 144511-04-6
M. Wt: 381.5 g/mol
InChI Key: HCHOKVZZDXHUFP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and quinone functional groups in the compound .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions may yield hydroquinone derivatives .

Scientific Research Applications

6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione involves its interaction with molecular targets such as topoisomerase IIα. The compound acts as a DNA intercalator, disrupting DNA replication and transcription processes, leading to cell death . Additionally, it can produce semiquinone free radicals in enzymatic reducing systems, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione is unique due to its specific aminoalkyl substitution, which enhances its biological activity and potential therapeutic applications. Compared to similar compounds, it exhibits higher cytotoxicity against certain cancer cell lines and has a distinct mechanism of action involving DNA intercalation and free radical formation .

Properties

CAS No.

144511-04-6

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

6,9-bis(4-aminobutylamino)benzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C21H27N5O2/c22-8-1-3-10-25-16-5-6-17(26-11-4-2-9-23)19-18(16)20(27)14-7-12-24-13-15(14)21(19)28/h5-7,12-13,25-26H,1-4,8-11,22-23H2

InChI Key

HCHOKVZZDXHUFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1NCCCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCCCN

Origin of Product

United States

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